3-amino-N,N,2,2-tetramethylpropanamide

Description

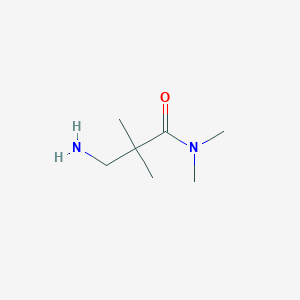

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3-amino-N,N,2,2-tetramethylpropanamide |

InChI |

InChI=1S/C7H16N2O/c1-7(2,5-8)6(10)9(3)4/h5,8H2,1-4H3 |

InChI Key |

MJLJKQYYSHZTKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C(=O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino N,n,2,2 Tetramethylpropanamide

Strategic Retrosynthetic Analysis of the Amide and Primary Amine Functionalities

A retrosynthetic analysis of 3-amino-N,N,2,2-tetramethylpropanamide reveals two key disconnections that simplify the target molecule into readily available starting materials. The primary disconnection is at the amide bond, leading to a carboxylic acid precursor and dimethylamine (B145610). A subsequent disconnection of the C-N bond of the primary amine suggests a precursor with a suitable leaving group or a functional group that can be converted to an amine.

This analysis points towards a synthetic strategy that involves the initial construction of a functionalized 2,2-dimethylpropanoic acid core, followed by amidation with dimethylamine, and finally, the introduction or conversion to the primary amino group. An alternative strategy would involve introducing the amino group at an earlier stage.

Classical Approaches to Propanamide Synthesis with Branched Alkyl Chains

The synthesis of propanamides with branched alkyl chains, such as this compound, has traditionally relied on robust and well-established chemical transformations.

Amidation Reactions of Corresponding Carboxylic Acid Derivatives

The formation of the amide bond is a pivotal step in the synthesis of this compound. This is typically achieved through the reaction of a carboxylic acid derivative with dimethylamine. The carboxylic acid can be activated in several ways to facilitate the nucleophilic attack of the amine.

Commonly used methods include the conversion of the carboxylic acid to an acyl chloride or an acid anhydride. For instance, 3-halo-2,2-dimethylpropanoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This highly reactive intermediate then readily reacts with dimethylamine to form the desired amide.

| Reactant 1 | Reactant 2 | Coupling Agent/Method | Product |

| 3-Bromo-2,2-dimethylpropanoic acid | Dimethylamine | 1. Thionyl Chloride 2. Excess Dimethylamine | 3-bromo-N,N,2,2-tetramethylpropanamide |

| 3-Hydroxy-2,2-dimethylpropanoic acid | Dimethylamine | Peptide Coupling Reagents (e.g., DCC, EDC) | 3-hydroxy-N,N,2,2-tetramethylpropanamide |

This table presents plausible classical amidation reactions for the synthesis of precursors to the target molecule.

Introduction of the Amino Group via Alkylation or Reduction Pathways

With the propanamide core constructed, the next step is the introduction of the primary amino group at the C-3 position.

One common method is through a nucleophilic substitution reaction. If a 3-halo-N,N,2,2-tetramethylpropanamide intermediate is synthesized, it can be reacted with a source of ammonia (B1221849) or an ammonia equivalent. A more controlled method involves the use of phthalimide (B116566) followed by hydrazinolysis (the Gabriel synthesis) or sodium azide (B81097) to form an alkyl azide, which can then be reduced to the primary amine.

Alternatively, if a 3-hydroxy-N,N,2,2-tetramethylpropanamide intermediate is available, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by an amine source.

A different approach involves the reduction of a nitrile. Starting from 3-cyano-N,N,2,2-tetramethylpropanamide, the nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

| Precursor | Reagent(s) | Product |

| 3-bromo-N,N,2,2-tetramethylpropanamide | 1. Sodium Azide 2. H₂, Pd/C or LiAlH₄ | This compound |

| 3-cyano-N,N,2,2-tetramethylpropanamide | Lithium Aluminum Hydride (LiAlH₄) or H₂, Raney Nickel | This compound |

This table illustrates potential pathways for the introduction of the primary amino group.

Modern and Sustainable Synthetic Protocols

Recent advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for amide bond formation and amine synthesis.

Catalytic Amidation Techniques

Direct amidation of carboxylic acids with amines is an attractive and atom-economical approach that avoids the need for pre-activation of the carboxylic acid. Various catalysts, often based on boron or transition metals, have been developed to facilitate this transformation. For a sterically hindered substrate like a 2,2-dimethylpropanoic acid derivative, these catalytic methods could offer a milder and more efficient alternative to traditional coupling reagents, potentially leading to higher yields and fewer byproducts.

Chemo-selective Reduction for Amine Formation

While the prompt mentions the chemo-selective reduction of amide bonds, this typically refers to the reduction of the amide carbonyl to an amine. For the introduction of the primary amine at the C-3 position, more relevant chemo-selective reductions would involve the transformation of other functional groups.

The reduction of an azide or a nitrile to a primary amine offers excellent chemo-selectivity. For example, the Staudinger reaction, using triphenylphosphine (B44618) followed by hydrolysis, can reduce an azide to an amine under very mild conditions, preserving the amide functionality. Catalytic hydrogenation is also a clean and effective method for the reduction of both azides and nitriles.

The use of lithium aluminum hydride (LiAlH₄) is a powerful method for the reduction of nitriles and azides. However, care must be taken as it can also reduce the amide bond, though typically at higher temperatures. Diborane (B₂H₆) is another reducing agent that can be used for the selective reduction of a nitrile in the presence of an amide.

Purification and Isolation Techniques for Aminopropanamide Structures

The purification of aminopropanamide structures, including this compound, is crucial to remove unreacted starting materials, reagents, and byproducts. Several standard laboratory techniques can be employed, with the choice depending on the physical properties of the compound and the impurities present.

Common purification methods for amides include:

Recrystallization: This is a preferred method for solid amides, assuming a suitable solvent or solvent system can be found that dissolves the compound well at high temperatures but poorly at low temperatures. researchgate.net Solvents such as ethanol, acetone, or acetonitrile (B52724) are often effective for recrystallizing amides. researchgate.net

Distillation: For liquid amides or those with sufficient volatility and thermal stability, distillation, particularly vacuum distillation, can be an effective purification method. researchgate.netgoogle.com

Chromatography: Column chromatography is a versatile technique for separating amides from impurities. nih.gov For small-scale purifications or for compounds that are liquids, techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be utilized. researchgate.net

Acid-Base Extraction: Given the presence of a basic amino group, an aqueous acid wash could be used to extract the aminopropanamide into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent would then isolate the purified amine.

Solid-Phase Workup: This technique involves using commercially available resins to selectively remove byproducts and unreacted reagents by simple filtration, which can eliminate the need for aqueous workups or chromatography. nih.govacs.org

Table 2: General Purification Techniques for Aminopropanamides

| Technique | Principle | Applicability |

|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Solid compounds. researchgate.net |

| Distillation | Separation based on differences in boiling points. | Liquid or volatile, thermally stable compounds. google.com |

| Chromatography | Differential partitioning of components between a stationary and a mobile phase. | Broadly applicable for solid and liquid compounds. nih.gov |

| Acid-Base Extraction | Separation based on the acidic or basic nature of the compound. | Compounds with acidic or basic functional groups. |

Chemical Reactivity and Mechanistic Studies of 3 Amino N,n,2,2 Tetramethylpropanamide

Reactions Involving the Primary Amine Moiety

The primary amine group in 3-amino-N,N,2,2-tetramethylpropanamide is a nucleophilic center, capable of participating in a variety of chemical transformations.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a nucleophile. It is expected to react with electrophiles such as alkyl halides, acyl chlorides, and anhydrides to form corresponding N-substituted derivatives. However, the steric bulk of the adjacent quaternary carbon center may temper this reactivity compared to less hindered primary amines.

Common derivatization reactions for primary amines include:

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines. Due to steric hindrance, achieving polyalkylation might require forcing conditions.

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives. This is a common method for protecting the amine group or for synthesizing new compounds.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

Salt Formation and Protonation Dynamics

As a basic functional group, the primary amine readily reacts with acids to form ammonium (B1175870) salts. This protonation occurs at the nitrogen atom, and the resulting salt is typically a crystalline solid with increased water solubility compared to the free base.

The equilibrium of this acid-base reaction is dependent on the pKa of the amine and the pH of the solution. The protonation dynamics are crucial for understanding the compound's behavior in biological systems and for purification processes. Computational data for this compound suggests a topological polar surface area (TPSA) of 46.33 Ų, which can influence its solvation and protonation behavior. chemscene.com

Reactions Involving the N,N-Dimethyl Tertiary Amide Moiety

The tertiary amide group is generally less reactive than the primary amine. Its reactivity is centered on the electrophilic carbonyl carbon.

Hydrolysis Pathways (acid-catalyzed, base-catalyzed)

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions, typically requiring heat.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to form the carboxylic acid and dimethylamine (B145610).

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate that expels the dimethylamide anion, which is a poor leaving group. The reaction is often driven to completion by the deprotonation of the resulting carboxylic acid.

The steric hindrance around the carbonyl group in this compound is expected to make hydrolysis more difficult compared to unhindered amides.

Reduction to Corresponding Amines

Tertiary amides can be reduced to tertiary amines using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH4). The reaction proceeds through the formation of a complex with the carbonyl oxygen, followed by hydride attack on the carbonyl carbon. Subsequent elimination of the oxygen atom and further reduction of the resulting iminium ion yields the tertiary amine. The expected product of the reduction of this compound would be N1,N1,2,2-tetramethylpropane-1,3-diamine.

Interplay and Chemo-selectivity Between Amine and Amide Functional Groups

The presence of both a primary amine and a tertiary amide in the same molecule raises questions of chemoselectivity. In many reactions, the primary amine is significantly more nucleophilic and basic than the tertiary amide. Therefore, reactions with electrophiles are expected to occur preferentially at the amine nitrogen.

For instance, when treating this compound with one equivalent of an acyl chloride at moderate temperatures, the primary amine would be selectively acylated, leaving the amide group intact. Similarly, protonation will preferentially occur at the more basic primary amine.

Achieving reactions at the amide carbonyl without affecting the primary amine would likely require protection of the amine group first, for example, by converting it to a carbamate (B1207046) or a different, less reactive amide. This protecting group could then be removed after the desired reaction at the tertiary amide has been performed. The differential reactivity of these two functional groups allows for selective transformations at either site, which is a valuable strategy in multistep organic synthesis.

In-depth Analysis of this compound Reveals Limited Publicly Available Research on Chemical Reactivity and Mechanistic Studies

Initial investigations into the chemical compound this compound have revealed a notable scarcity of publicly available scientific literature detailing its specific chemical reactivity and reaction mechanisms. While the fundamental structure of the molecule, possessing both a primary amine and a tertiary amide functional group, suggests potential for a range of chemical transformations, detailed experimental and computational studies appear to be limited or not widely published.

Consequently, a comprehensive discussion on the kinetic analysis of its reaction pathways, in-situ spectroscopic monitoring of its reaction intermediates, or computational elucidation of its reaction mechanisms cannot be provided at this time. Scientific understanding of a compound's reactivity and mechanistic behavior is built upon peer-reviewed research, which for this compound, is not readily accessible in the public domain.

For context, studies on structurally related but distinct compounds, such as various amino alcohols and other propanamides, have been conducted. For instance, research is available on the thermal degradation and kinetic modeling of CO2-loaded amine solvents like 2-amino-2-methyl-1-propanol. Similarly, computational studies have explored the decomposition mechanisms of molecules like propylamine (B44156) and N-diacetamides. However, these findings are not directly transferable to this compound due to the unique electronic and steric environment created by its specific arrangement of functional groups and methyl substituents.

The lack of specific data for this compound prevents the creation of detailed data tables and an in-depth narrative on its mechanistic investigations as requested. Further research and publication in scholarly journals would be necessary to build the body of knowledge required for such a detailed analysis.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Amino N,n,2,2 Tetramethylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In a hypothetical ¹H NMR spectrum of 3-amino-N,N,2,2-tetramethylpropanamide, distinct signals would be expected for the various proton environments. The protons of the two methyl groups attached to the amide nitrogen are chemically equivalent and would appear as a single, sharp singlet. The four methyl groups at the C2 position are also equivalent and would present another singlet. The methylene (B1212753) protons adjacent to the primary amine group would likely appear as a singlet, and the protons of the primary amine itself would typically be observed as a broad singlet. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and amino groups.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.90 | Singlet | 6H | N(CH₃)₂ |

| ~2.70 | Singlet | 2H | CH₂-NH₂ |

| ~1.50 (broad) | Singlet | 2H | NH₂ |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the amide would be significantly deshielded, appearing at a high chemical shift. The quaternary carbon at the C2 position would also be readily identifiable. The carbons of the N,N-dimethyl groups, the gem-dimethyl groups, and the methylene group would each produce a signal in the aliphatic region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~175 | C=O (Amide) |

| ~50 | CH₂-NH₂ |

| ~40 | C(CH₃)₂ |

| ~37 | N(CH₃)₂ |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other. For this molecule, significant COSY correlations would not be expected due to the presence of isolated spin systems (singlets in the ¹H NMR).

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or the more modern HSQC) spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the N-methyl protons to the N-methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure. For example, correlations would be expected between the N-methyl protons and the amide carbonyl carbon, and between the methylene protons and the quaternary C2 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would be characteristic of the structure, with common fragmentation pathways for amides and amines. A prominent fragmentation would be the alpha-cleavage adjacent to the nitrogen atom of the amino group. Another likely fragmentation would involve the loss of the dimethylamino group. The fragmentation of amides often proceeds via cleavage of the C-C bond alpha to the carbonyl group or the C-N bond. docbrown.info

Table 3: Hypothetical Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 144 | [M]⁺ |

| 129 | [M - CH₃]⁺ |

| 100 | [M - N(CH₃)₂]⁺ |

| 72 | [C₄H₁₀N]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its primary amine and tertiary amide groups. The primary amine would show two N-H stretching bands, corresponding to symmetric and asymmetric vibrations. msu.edu The C=O stretch of the tertiary amide would appear as a strong absorption band. spectroscopyonline.comlibretexts.org The absence of an N-H stretch in the amide region would confirm its tertiary nature. Various C-H and C-N stretching and bending vibrations would also be present.

Table 4: Hypothetical IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350 and ~3280 | Medium | N-H stretch (primary amine) |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1640 | Strong | C=O stretch (tertiary amide) |

| ~1590 | Medium | N-H bend (primary amine) |

| ~1460 | Medium | C-H bend (methyl/methylene) |

Computational Chemistry and Theoretical Investigations of 3 Amino N,n,2,2 Tetramethylpropanamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to determining the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to yield information about molecular energies, geometries, and orbitals.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 3-amino-N,N,2,2-tetramethylpropanamide, DFT would be the method of choice for geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface.

A typical approach would involve using a functional, such as B3LYP or ωB97X-D, combined with a basis set like 6-311++G(d,p). The chosen functional accounts for electron exchange and correlation, while the basis set describes the atomic orbitals used in the calculation. The optimization would yield precise bond lengths, bond angles, and dihedral angles for the molecule's ground state.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

|---|---|---|

| Bond Length | C(carbonyl)-N(amide) | ~1.35 Å |

| Bond Length | C(carbonyl)-C(alpha) | ~1.54 Å |

| Bond Length | C(alpha)-C(beta) | ~1.55 Å |

| Bond Angle | O(carbonyl)-C-N(amide) | ~122° |

| Bond Angle | C(carbonyl)-C(alpha)-C(beta) | ~112° |

| Dihedral Angle | H₂N-C(beta)-C(alpha)-C(carbonyl) | Variable |

Note: This table is illustrative and represents typical values for similar structures. Actual research would be required to generate precise data.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily polarized and reactive. For this compound, the lone pairs on the amino and amide nitrogen atoms, as well as the carbonyl oxygen, would be expected to contribute significantly to the HOMO. The LUMO would likely be centered on the antibonding π* orbital of the carbonyl group.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 8.0 |

Note: These values are hypothetical and serve as an example of data that would be generated from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and their relative energies. This can be achieved by systematically rotating the dihedral angles of the flexible bonds and performing energy calculations for each resulting structure.

Molecular Dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms based on classical mechanics, MD can explore the conformational landscape, identify the most populated conformational states, and study the transitions between them. Such simulations would be crucial for understanding how the molecule behaves in different environments, such as in solution.

Prediction of Chemical Reactivity and Selectivity via Computational Models

Computational models can predict where a molecule is most likely to react. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential around the carbonyl oxygen and the primary amine's nitrogen, indicating these are likely sites for protonation or interaction with electrophiles. Regions of positive potential would be found around the amine's hydrogen atoms.

Fukui functions and other conceptual DFT descriptors could further refine these predictions by quantifying the change in electron density when an electron is added or removed, thereby identifying the most nucleophilic and electrophilic sites with greater precision.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The primary amine group in this compound can act as a hydrogen bond donor, while the carbonyl oxygen and the amine nitrogen can act as hydrogen bond acceptors. Computational studies are essential for characterizing the strength and geometry of these hydrogen bonds.

By modeling a dimer or a cluster of molecules, the interaction energies can be calculated. Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical points of the hydrogen bonds, providing a quantitative measure of their strength and nature (e.g., electrostatic vs. covalent character). Understanding these interactions is key to predicting the molecule's properties in the solid state and in solution.

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, the following could be simulated:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be predicted. This would help in assigning the characteristic peaks, such as the C=O stretch of the amide, the N-H stretches of the amine, and the C-N stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Derivatives and Analogues of 3 Amino N,n,2,2 Tetramethylpropanamide

Design Principles for Structurally Modified Analogues

The design of analogues of 3-amino-N,N,2,2-tetramethylpropanamide would likely focus on systematically modifying its three key structural components: the N,N-dimethylamide group, the gem-dimethyl group at the C2 position, and the primary amino group at the C3 position. Each modification aims to modulate the compound's physicochemical properties, such as polarity, lipophilicity, basicity, and metabolic stability, which in turn can influence its reactivity and potential biological activity.

Varying N-Substituents on the Amide: The N,N-dimethyl groups on the amide are prime candidates for modification. Replacing these methyl groups with other alkyl or aryl substituents can significantly alter the molecule's steric and electronic properties. For instance, increasing the size of the alkyl groups can enhance lipophilicity and may introduce specific steric interactions. Incorporating cyclic structures like pyrrolidine or piperidine in place of the N,N-dimethyl moiety can restrict conformational flexibility, which can be advantageous for targeted molecular interactions.

Modifications to the Amino Group: The primary amino group is a critical functional group that can be modified in numerous ways to alter basicity and introduce new functionalities. nih.govfrontiersin.org Alkylation to form secondary or tertiary amines can fine-tune the pKa of the group, affecting its charge state at physiological pH. cambridgemedchemconsulting.com Acylation to form amides, or reaction with sulfonyl chlorides to form sulfonamides, would neutralize the basicity and introduce hydrogen bond accepting capabilities. Furthermore, the amino group can serve as a handle for conjugation with other molecules, such as fluorescent tags or biocompatible polymers. nih.gov

Modifications to the Carbon Skeleton: The gem-dimethyl group at the C2 position provides steric bulk and is known to influence the conformation of the molecule, an effect often referred to as the Thorpe-Ingold effect. researchgate.netrsc.org This structural feature can also enhance metabolic stability by shielding adjacent bonds from enzymatic degradation. researchgate.netnih.gov Analogues could be designed where this group is replaced with other cycloalkyl groups (e.g., cyclopropyl) to further explore conformational constraints.

Below is a table illustrating potential design modifications for analogues of this compound.

| Modification Site | Structural Change | Rationale |

|---|---|---|

| N-Amide Substituents | Replacement of N,N-dimethyl with larger N,N-dialkyl groups (e.g., diethyl, dipropyl) | Increase lipophilicity and steric bulk. |

| Incorporation of a cyclic amine (e.g., pyrrolidinyl, piperidinyl) | Introduce conformational rigidity. | |

| Amino Group | Alkylation to secondary or tertiary amine | Modulate basicity (pKa) and lipophilicity. cambridgemedchemconsulting.com |

| Acylation to form an amide | Remove basicity, introduce hydrogen bonding capabilities. | |

| Conversion to a guanidinium group | Introduce a strongly basic, delocalized positive charge. | |

| Carbon Skeleton | Replacement of gem-dimethyl with a cyclopropyl group | Introduce conformational strain and alter metabolic profile. |

| Removal of one or both methyl groups at C2 | Reduce steric hindrance and increase flexibility. |

Synthetic Strategies for Novel Derivatives

The synthesis of novel derivatives of this compound would stem from the synthesis of its precursor, 3-amino-2,2-dimethylpropanoic acid. hmdb.ca General synthetic routes would involve standard organic reactions, with specific strategies tailored to the desired modifications.

A plausible general synthetic pathway begins with the formation of the core amino acid, 3-amino-2,2-dimethylpropanoic acid. This can then be converted to an acid chloride or activated ester, followed by reaction with a desired amine (e.g., dimethylamine (B145610), diethylamine, pyrrolidine) to form the corresponding amide.

Amide Bond Formation: The key step in synthesizing these analogues is the formation of the amide bond. This is typically achieved by activating the carboxylic acid of a protected 3-amino-2,2-dimethylpropanoic acid precursor and then reacting it with the appropriate primary or secondary amine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like DCC (dicyclohexylcarbodiimide).

Modification of the Amino Group: For derivatives with a modified amino group, these modifications are often best performed on a protected intermediate. For instance, a Boc-protected version of 3-amino-2,2-dimethylpropanoic acid could be used to form the amide. Subsequent deprotection of the Boc group would yield the primary amine, which can then be alkylated via reductive amination or acylated using standard procedures.

N-Alkylation of the Amide: While direct N-alkylation of a pre-formed amide is possible, it can be challenging. mdpi.comresearchgate.netnih.gov A more common approach is to use the desired N,N-disubstituted amine in the initial amide bond formation step. For example, to synthesize an N,N-diethyl derivative, one would react the activated 3-amino-2,2-dimethylpropanoic acid with diethylamine.

The following table summarizes potential synthetic strategies.

| Target Modification | Synthetic Approach | Key Reagents |

|---|---|---|

| Varying N-Amide Substituents | Amide coupling reaction | Protected 3-amino-2,2-dimethylpropanoic acid, desired amine (e.g., diethylamine), coupling agent (e.g., DCC, HATU) |

| N-Alkylation of Amino Group | Reductive amination | Primary amine intermediate, aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3) |

| N-Acylation of Amino Group | Acylation | Primary amine intermediate, acyl chloride or anhydride, base |

Structure-Reactivity and Structure-Property Relationship Studies in Related Analogues

While direct studies on this compound are scarce, the structure-reactivity and structure-property relationships of its analogues can be predicted based on the well-understood effects of the individual structural motifs.

The Role of the Gem-Dimethyl Group: The gem-dimethyl group at the C2 position is expected to have a significant impact on the molecule's conformation and metabolic stability. researchgate.net This group restricts bond rotation, which can pre-organize the molecule into a specific conformation. This can be beneficial if that conformation is the bioactive one for a particular biological target. nih.gov Furthermore, the steric hindrance provided by the gem-dimethyl group can protect the adjacent amide bond from hydrolysis by enzymes, thereby increasing the metabolic stability of the compound. researchgate.net

Influence of N-Amide Substitution: The nature of the N-alkyl groups on the amide influences the molecule's polarity, solubility, and ability to act as a hydrogen bond acceptor. Increasing the length of the alkyl chains generally increases lipophilicity and may reduce aqueous solubility. The tertiary nature of the N,N-dimethylamide in the parent compound means it can only act as a hydrogen bond acceptor.

Impact of Amino Group Modifications: Modifying the primary amino group will have the most profound effect on the acid-base properties of the analogues. cambridgemedchemconsulting.com A primary amine is basic and will be protonated at physiological pH. Alkylation to a secondary or tertiary amine will alter the pKa, and acylation will render it non-basic. These changes will significantly impact properties such as solubility, membrane permeability, and potential interactions with biological targets. For example, a protonated amine can form strong ionic interactions, which might be crucial for binding to a specific receptor.

The table below outlines the expected relationships between structural changes and molecular properties.

| Structural Modification | Predicted Effect on Property |

|---|---|

| Increasing N-alkyl chain length | Increased lipophilicity, decreased aqueous solubility. |

| Conversion of primary amine to amide | Loss of basicity, increased hydrogen bonding potential (as acceptor). |

| Introduction of a cyclopropyl group at C2 | Increased conformational rigidity, potential alteration of metabolic stability. |

| Alkylation of the primary amine | Modulation of pKa, increased lipophilicity. cambridgemedchemconsulting.com |

Exploration of Applications in Chemical Science and Research

Utility as a Versatile Synthetic Building Block in Organic Synthesis

The structure of 3-amino-N,N,2,2-tetramethylpropanamide suggests its potential as a valuable intermediate in the synthesis of more complex molecules. The presence of both a primary amine and a tertiary amide within a sterically encumbered framework offers opportunities for selective chemical transformations.

The synthesis of sterically hindered amides is a recognized challenge in organic chemistry nih.govchimia.ch. The neopentyl-like arrangement of gem-dimethyl groups adjacent to the amide carbonyl in this compound would likely influence its reactivity. While the synthesis of this specific compound is not widely documented, methods for creating sterically hindered amides, such as the use of potent coupling reagents or the reaction of Grignard reagents with isocyanates, could be hypothetically applied nih.govchimia.ch.

As a β-amino acid derivative, this compound could serve as a precursor to novel peptidomimetics. β-Amino acids are known to be valuable components in the design of peptides with enhanced stability against enzymatic degradation mmsl.cz. The introduction of the bulky 2,2-dimethylpropyl backbone could enforce specific conformations in peptide chains, a desirable attribute in drug design nih.gov.

Furthermore, the primary amine could be a handle for a variety of synthetic modifications. For instance, it could be a key component in the synthesis of heterocyclic compounds, such as 1,2,4-triazoles, which are known for their diverse biological activities nih.gov. The reaction of the amino group with appropriate reagents could lead to the formation of various ring systems, with the bulky amide portion influencing the stereochemical outcome of such cyclizations.

Potential Synthetic Transformations:

| Functional Group | Potential Reaction | Resulting Structure |

| Primary Amine | Acylation | N-acylated derivative |

| Primary Amine | Reductive Amination | N-alkylated derivative |

| Primary Amine | Cyclization with diketones | Pyrrole or other heterocycles |

| Amide | Reduction | 3-amino-N,N,2,2-tetramethylpropan-1-amine |

Potential as a Ligand or Scaffold in Coordination Chemistry Research

The molecular structure of this compound features two potential coordination sites: the nitrogen atom of the primary amine and the oxygen atom of the amide carbonyl. This arrangement allows for the possibility of acting as a bidentate ligand, forming a stable six-membered chelate ring with a metal center.

The coordination chemistry of N,N-dimethylamides has been explored, with the carbonyl oxygen typically acting as the donor atom acs.org. In conjunction with the primary amine, this compound could function as an N,O-bidentate ligand. The steric bulk imparted by the gem-dimethyl groups and the N,N-dimethyl groups would likely play a significant role in the coordination geometry and the stability of the resulting metal complexes. This steric hindrance could lead to the formation of complexes with unusual coordination numbers or geometries and could also protect the metal center from unwanted side reactions.

The flexibility of aryldiamine ligands in adopting various coordination geometries, from meridional to facial, has been demonstrated in ruthenium(II) complexes uu.nl. Similarly, the aliphatic backbone of this compound might allow for a degree of flexibility in its coordination, accommodating the steric demands of different metal ions and co-ligands.

Hypothetical Coordination Modes:

| Coordination Mode | Donor Atoms | Potential Metal Ions |

| Monodentate | N (amine) or O (amide) | Transition metals (e.g., Cu(II), Ni(II), Zn(II)) |

| Bidentate (Chelating) | N (amine) and O (amide) | Lanthanides, Transition metals |

| Bridging | N (amine) and O (amide) | Formation of polynuclear complexes |

Investigative Roles in In Vitro Biological Systems

While devoid of any human efficacy or safety data, the structure of this compound allows for speculation on its potential utility in in vitro biological research, particularly in the areas of molecular target identification and the study of enzyme-ligand interactions.

β-Amino amides have been investigated as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV) . The unique steric and electronic properties of this compound could make it an interesting candidate for screening against a variety of enzymes, particularly proteases. Its bulky nature might allow it to selectively target enzymes with large or hydrophobic active sites.

In the context of antimicrobial research, short, cationic peptides are being explored as novel antimicrobial agents nih.gov. While not a peptide itself, this compound could serve as a scaffold for the development of new classes of small molecule antimicrobial candidates. Its potential to interact with microbial membranes or enzymes could be investigated in in vitro assays against a panel of bacterial and fungal pathogens. The findings from such studies could provide valuable insights into the structure-activity relationships of small amino amides.

Potential In Vitro Research Applications:

| Research Area | Investigative Role | Example Target |

| Enzyme Inhibition | Screening for inhibitory activity | Proteases, Amidases |

| Molecular Recognition | Studying binding interactions | Receptors, Ion Channels |

| Antimicrobial Screening | Assessing activity against microbes | Bacteria, Fungi |

Exploration in Materials Science or Polymer Chemistry

The neopentyl group, a key structural feature of this compound, is known to impart desirable properties to polymers. Neopentyl glycol, for example, is used in the synthesis of polyesters to enhance their thermal stability, and resistance to water and light wikipedia.orgjiuanchemical.com.

Given the presence of a primary amine, this compound could hypothetically be used as a monomer in the synthesis of polyamides or polyureas through condensation polymerization with dicarboxylic acids or diisocyanates, respectively. The bulky, sterically hindered nature of the neopentyl-like backbone could lead to polymers with unique properties.

The incorporation of this monomer could result in polymers with:

Increased Thermal Stability: The quaternary carbon center of the neopentyl group can hinder bond rotation and increase the energy required for thermal degradation.

Enhanced Rigidity and Amorphous Character: The bulky side chains would likely disrupt polymer chain packing, leading to a more amorphous morphology and potentially higher glass transition temperatures.

Modified Solubility: The presence of both polar (amide) and nonpolar (alkyl) groups could influence the solubility of the resulting polymers in various solvents.

These properties could make such polymers suitable for applications requiring high thermal performance or specific solubility characteristics. For instance, they could be investigated for use in specialty coatings, adhesives, or as matrix materials in composites.

Hypothetical Polymer Properties:

| Polymer Type | Potential Monomer Partner | Expected Polymer Characteristics |

| Polyamide | Adipoyl chloride | High thermal stability, amorphous nature |

| Polyurea | Toluene diisocyanate | Increased rigidity, altered solubility |

| Modified Polyurethane | Diol and Diisocyanate | Enhanced hydrolytic stability |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of amides, including tertiary amides like 3-amino-N,N,2,2-tetramethylpropanamide, often relies on coupling reagents that generate stoichiometric amounts of waste, posing environmental concerns. nih.gov Future research should prioritize the development of greener, more atom-economical synthetic pathways.

Key areas for exploration include:

Catalytic Direct Amidation: Investigating catalytic methods that directly condense the corresponding carboxylic acid (3-amino-2,2-dimethylpropanoic acid) and dimethylamine (B145610), eliminating the need for activating agents. researchgate.net Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly sustainable option for forming amide bonds under mild conditions. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer enhanced control over reaction parameters, improve safety, and facilitate scalable production.

Alternative Starting Materials: Exploring novel synthetic routes that bypass traditional carboxylic acid activation is a promising avenue. For example, methods involving the oxidative amidation of KATs (potassium acyltrifluoroborates) could provide a unique and chemoselective approach. nih.govrsc.org Another innovative strategy could be the catalytic oxidative amidation of methyl groups with amine hydrochlorides, which presents a practical and efficient method for creating a variety of amides. rsc.org

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Traditional Method (e.g., Acyl Chloride) | Catalytic Direct Amidation |

|---|---|---|

| Reagents | Carboxylic acid, thionyl chloride, dimethylamine | Carboxylic acid, dimethylamine, catalyst (e.g., Boron-based, enzyme) |

| Byproducts | SO₂, HCl, stoichiometric salts | Primarily water |

| Sustainability | Low atom economy, hazardous reagents | High atom economy, greener conditions |

| Key Challenge | Waste management, harsh conditions | Catalyst development and efficiency |

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

To optimize synthetic routes and understand the compound's behavior in reactions, advanced real-time monitoring techniques are essential. These methods provide deeper insights into reaction kinetics and mechanisms that are unattainable through standard offline analysis. numberanalytics.com

Future research should leverage:

In Situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into the reaction vessel. mdpi.com This allows for the continuous tracking of reactant consumption, intermediate formation, and product generation without disturbing the reaction. perkinelmer.com

Hyphenated Techniques: Combining separation methods with spectroscopic detection, such as liquid chromatography-mass spectrometry (LC-MS), provides enhanced selectivity and sensitivity for complex reaction mixtures. fiveable.me

Process Analytical Technology (PAT): Implementing PAT tools, including microfluidics and lab-on-a-chip devices, would enable high-throughput screening of reaction conditions on a miniature scale, accelerating optimization while minimizing waste. numberanalytics.com

Table 2: Potential Spectroscopic Techniques for Real-Time Analysis

| Technique | Information Gained | Potential Application for this compound |

|---|---|---|

| In Situ FTIR | Vibrational modes of functional groups (C=O, N-H) | Monitoring amide bond formation and amine consumption in real-time. perkinelmer.com |

| Raman Spectroscopy | Molecular structure and vibrations, less sensitive to water | Studying reactions in aqueous media; complementary to FTIR. mdpi.com |

| Time-Resolved Spectroscopy | Dynamics of very fast chemical processes | Investigating the kinetics of transient intermediates in photochemical reactions. fiveable.me |

| 2D-IR Spectroscopy | Detailed molecular interactions and structural changes | Elucidating complex reaction dynamics and solvent effects during synthesis. numberanalytics.com |

Deeper Mechanistic Insights into Complex Reaction Pathways

The dual functionality of this compound—a nucleophilic primary amine and a robust tertiary amide—suggests its potential involvement in complex reaction pathways. Elucidating the mechanisms of these transformations is fundamental to controlling reaction outcomes and designing new catalysts or reagents.

Avenues for mechanistic investigation include:

Kinetic Studies: Performing detailed kinetic analysis of reactions involving the compound can help determine rate laws, reaction orders, and activation energies, providing clues about the rate-determining step. perkinelmer.com

Isotopic Labeling: Using isotopically labeled starting materials (e.g., with ¹⁵N or ¹³C) can trace the path of atoms throughout a reaction, confirming bond formations and cleavages.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to map potential energy surfaces, identify transition states, and calculate the energies of intermediates. researchgate.net This approach can provide a theoretical framework to explain experimentally observed reactivity and selectivity. nih.gov For instance, DFT could be used to model the stepwise mechanism of a potential transamidation reaction involving the compound. mdpi.com

Computational Design and Predictive Modeling for Enhanced Functionality

Computational chemistry offers powerful tools to predict the properties of this compound and to design derivatives with tailored functionalities before undertaking extensive laboratory work. acs.org

Future computational efforts could focus on:

Property Prediction: Using quantum mechanical calculations to predict fundamental properties such as pKa of the primary amine, proton affinity, conformational preferences, and spectroscopic signatures. nih.gov

Derivative Design: Modeling derivatives of the parent compound to explore how structural modifications influence properties like solubility, metal-binding affinity, or reactivity. For example, modifications could be designed to enhance its performance as a ligand in catalysis.

Reaction Prediction: Employing computational models to predict the feasibility and outcome of potential reactions. mit.edu This can help prioritize synthetic efforts towards the most promising transformations. Machine learning algorithms, trained on large datasets of chemical reactions, could further refine these predictions. numberanalytics.com

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. beilstein-journals.org The primary amino group of this compound makes it an ideal candidate for integration into well-established MCRs.

Specific areas for exploration include:

Ugi and Passerini Reactions: The primary amine can serve as the amine component in the Ugi four-component reaction (U-4CR) or related isocyanide-based MCRs. nih.govmdpi.com The steric hindrance from the adjacent quaternary center may lead to interesting stereochemical outcomes or reactivity profiles. While primary amines are typical for the classic Ugi reaction, the steric bulk of this specific amine might present challenges or lead to novel outcomes. acs.orgacs.org

Mannich and Petasis Reactions: The compound could participate as the amine component in Mannich or Petasis-type reactions, leading to the formation of novel β-amino carbonyl compounds or their boronated analogues. nih.gov

Novel MCR Scaffolds: The unique structure could be used to develop entirely new MCRs, leading to the synthesis of diverse and complex molecular architectures that would be difficult to access through traditional multistep synthesis.

Exploration of Novel Chemical Transformations

The unique juxtaposition of a primary amine and a sterically encumbered tertiary amide opens the door to novel chemical transformations that have yet to be explored.

Promising research directions include:

Transformations of the Primary Amine: Beyond typical N-alkylation or acylation, novel transformations could be investigated. This includes catalytic conversions to other functional groups, such as hydroxylamines or organoselenides, which are valuable synthetic intermediates. acs.orgresearchgate.net

Redox Editing of the Amide: Recent advances have shown that tertiary amides can undergo 1,2-redox transposition, converting them into valuable α-aminoketones or other β-functionalized amines through iridium-catalyzed reduction and functionalization of enamine intermediates. nih.gov Applying this strategy to this compound could yield novel and synthetically useful building blocks.

Intramolecular Reactions: Designing precursors where the primary amine can react intramolecularly with a group derived from the amide could lead to the formation of novel heterocyclic systems.

Ligand Development: The compound's N and O donor atoms make it a potential bidentate ligand for transition metal catalysis. Its unique steric profile could impart unusual selectivity in catalytic processes like C-H activation or cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.